molecular formula C43H43N3O6 B2800118 Fmoc-L-Lys(Mtt-Aoa)-OH CAS No. 2250436-45-2

Fmoc-L-Lys(Mtt-Aoa)-OH

Cat. No. B2800118
M. Wt: 697.832
InChI Key: MXFGFNWMKGWAOS-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Lys(Mtt-Aoa)-OH” is a chemical compound with the CAS number 2250436-45-2. Its chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(4-methyltrityl)aminooxyacetyl-L-lysine .


Molecular Structure Analysis

The molecular formula of “Fmoc-L-Lys(Mtt-Aoa)-OH” is C43H43N3O6 . Its molecular weight is 697.82 g/mol .

Scientific Research Applications

  • Synthesis of Side-chain to Side-chain Cyclic Peptides and Oligolysine Cores Fmoc-L-Lys(Mtt)-OH is instrumental in the synthesis of cyclic peptides and oligolysine cores, which are critical in the solid-phase assembly of MAPs (Multiple Antigen Peptides) and TASPs (Template Assembled Synthetic Proteins). This derivative is characterized by its extreme acid sensitivity, making it highly suitable for peptide synthesis processes, exemplified in the creation of a cyclic cholecystokinin analog and various lysine cores for antigenic peptide synthesis (Aletras et al., 2009).

  • Efficient Synthesis Method for Branched and Cyclic Peptides The Fmoc-Lys(Mmt)-OH variant has been developed for the efficient synthesis of branched and cyclic peptides, particularly useful for modifications with dye labels, biotin, or functional groups. This derivative's acid-labile nature enables effective cleavage in various solvent systems, making it a versatile building block in peptide synthesis (Tong & Hong, 2001).

  • Preparation of Peptide Crosslinkers for Tissue Engineering Fmoc-Lys (Mtt)-OH is used in the solid-phase synthesis of reactive peptide crosslinkers. These crosslinkers are critical in the fabrication of biomimetic scaffolds for tissue engineering, as they enable the coupling of acrylic acid with amino groups in specific residues, yielding peptide crosslinkers with high yield and purity (He & Jabbari, 2006).

  • Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates Fmoc-Lys-(Tfa)-OH, a differentially protected derivative, plays a crucial role in attaching fluorescent tags to peptides. This methodology facilitates the assembly of targeting ligands, peptidic spacers, and fluorescent tags, essential for creating theranostic tools for cancer imaging and treatment (Sengupta et al., 2018).

  • Solid Phase Synthesis of Growth-modulating Tripeptides Fmoc-Lys(Mtt)-OH is used in the synthesis of the tripeptide Gly-His-Lys, demonstrating activity against bacteria, yeast, and fungi. This application showcases the role of Fmoc-Lys(Mtt)-OH in synthesizing bioactive peptides with potential therapeutic applications (Liakopoulou-Kyriakides et al., 1997).

  • Supramolecular Gels Based on Amino Acids FMOC-Lys(FMOC)-OH, a derivative, is utilized in creating supramolecular hydrogels with potential biomedical applications. These gels, characterized by their biocompatibility and biodegradability, can be enhanced with colloidal and ionic silver mixtures for increased antimicrobial activity (Croitoriu et al., 2021).

  • Synthesis and Characterization of Branched Phosphopeptides Fmoc-Lys(Dde)-OH, a derivative, is utilized in the synthesis of branched peptides that interact with SH2 and SH3 domains of specific kinases, showing potential for targeted therapeutic applications (Xu et al., 2004).

  • Development of Novel Monodisperse PEGtide Dendrons Fmoc-Lys(5-FAM)-OH, a derivative, is crucial in synthesizing PEGtide dendrons. These dendrons, functionalized with mannose residues, target macrophages and hold promise for applications in drug delivery and imaging (Gao et al., 2013).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H43N3O6/c1-30-23-25-33(26-24-30)43(31-14-4-2-5-15-31,32-16-6-3-7-17-32)46-52-29-40(47)44-27-13-12-22-39(41(48)49)45-42(50)51-28-38-36-20-10-8-18-34(36)35-19-9-11-21-37(35)38/h2-11,14-21,23-26,38-39,46H,12-13,22,27-29H2,1H3,(H,44,47)(H,45,50)(H,48,49)/t39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGFNWMKGWAOS-KDXMTYKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H43N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Lys(Mtt-Aoa)-OH

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